An Inquiry into the Elusive Bonding and Electronic Structure of Tetraphosphorus Disulfide (P₄S₂)
An Inquiry into the Elusive Bonding and Electronic Structure of Tetraphosphorus Disulfide (P₄S₂)
A comprehensive review of publicly available scientific literature reveals a significant gap in the detailed experimental and computational characterization of tetraphosphorus disulfide (P₄S₂). While its existence is confirmed through chemical databases, a thorough understanding of its bonding, electronic structure, and spectroscopic properties remains largely unexplored, precluding the development of an in-depth technical guide for researchers, scientists, and drug development professionals.
Tetraphosphorus disulfide, with the chemical formula P₄S₂, is a molecular entity cataloged in chemical databases such as PubChem.[1] Its systematic IUPAC name is 3,5-dithia-1,2,4,6-tetraphosphatricyclo[2.2.0.0²,⁶]hexane, which suggests a complex, cage-like molecular architecture.[1] However, beyond this basic identification, a deep dive into its fundamental chemical and physical properties proves challenging due to a scarcity of dedicated research.
The Landscape of Phosphorus Sulfides: A Tale of Well-Characterized Congeners
The broader family of phosphorus sulfides has been the subject of extensive study for over a century. Compounds such as tetraphosphorus trisulfide (P₄S₃), tetraphosphorus hexasulfide (P₄S₆), and tetraphosphorus decasulfide (P₄S₁₀) are well-documented, with their syntheses, crystal structures, and spectroscopic signatures thoroughly investigated.[2][3][4][5] These cage-like molecules exhibit a rich and varied chemistry, finding applications in materials science and organic synthesis. The established knowledge of these related compounds provides a framework for anticipating the potential structural motifs and bonding characteristics of P₄S₂. However, direct extrapolation is insufficient for a rigorous scientific understanding.
The Void in P₄S₂ Research: Unanswered Questions
A comprehensive search of scientific literature yields no dedicated studies on the synthesis and isolation of P₄S₂ in a stable, characterizable form. While general methods for the preparation of phosphorus sulfides exist, specific protocols for the targeted synthesis of P₄S₂ are not described. This lack of a synthetic route is a primary obstacle to its further study.
Consequently, there is a complete absence of experimental data regarding the molecular and electronic structure of P₄S₂. Key information that would be essential for a technical guide is missing, including:
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Molecular Geometry: Precise bond lengths, bond angles, and the overall three-dimensional arrangement of the atoms in P₄S₂ have not been determined experimentally, for instance, through X-ray crystallography.
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Vibrational Spectroscopy: Infrared (IR) and Raman spectra, which provide insights into the vibrational modes of the molecule and are crucial for identifying functional groups and understanding bond strengths, have not been reported for P₄S₂.
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Electronic Structure: Experimental techniques like photoelectron spectroscopy, which directly probe the energies of molecular orbitals, have not been applied to P₄S₂. Such data is fundamental to understanding its chemical reactivity, bonding, and optical properties.
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Computational Studies: While computational chemistry is a powerful tool for predicting the properties of novel molecules, a thorough theoretical investigation of the isomers of P₄S₂, their relative thermodynamic stabilities, and their electronic structures appears to be absent from the literature.[6][7][8]
The absence of this foundational data makes it impossible to construct a detailed molecular orbital diagram, analyze the nature of the P-S and P-P bonds, or predict the molecule's reactivity and potential applications.
The Path Forward: A Call for Foundational Research
To unlock the potential of P₄S₂ and integrate it into the broader understanding of phosphorus sulfide chemistry, foundational research is critically needed. The following experimental and theoretical investigations would be necessary to build a comprehensive technical guide:
Experimental Protocols:
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Systematic Synthetic Exploration: A systematic investigation into the direct reaction of phosphorus and sulfur in varying stoichiometric ratios and under different reaction conditions (e.g., temperature, solvent, pressure) would be the first step towards isolating P₄S₂.
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Structural Characterization: Should a synthesis be successful, single-crystal X-ray diffraction would be the definitive method for determining the precise molecular structure of any isolated isomers of P₄S₂.
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Spectroscopic Analysis:
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Vibrational Spectroscopy: Recording the FT-IR and FT-Raman spectra would provide the first insights into the vibrational modes of the P₄S₂ cage.
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Photoelectron Spectroscopy: Gas-phase ultraviolet photoelectron spectroscopy (UPS) would be invaluable for mapping the valence molecular orbitals and providing a direct comparison with theoretical calculations.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR spectroscopy would be a powerful tool for elucidating the connectivity and chemical environment of the phosphorus atoms within the molecule.
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Computational Workflow:
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Isomer Prediction and Stability Analysis: High-level quantum chemical calculations could be employed to predict the structures and relative energies of various possible isomers of P₄S₂. This would guide synthetic efforts and aid in the interpretation of experimental data.
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Electronic Structure and Bonding Analysis: In-depth computational analysis, including the generation of a molecular orbital diagram, Natural Bond Orbital (NBO) analysis, and Quantum Theory of Atoms in Molecules (QTAIM) calculations, would provide a detailed picture of the bonding within the P₄S₂ framework.
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Spectroscopic Prediction: Theoretical calculations of vibrational frequencies (IR and Raman) and electronic transitions would be crucial for interpreting experimental spectra and confirming the identity of synthesized compounds.
Below is a conceptual workflow for the computational investigation of P₄S₂.
Caption: A conceptual workflow for the computational investigation of P₄S₂.
References
There are no specific references for the detailed bonding and electronic structure of P₄S₂ available in the searched literature. The following references provide context on related phosphorus sulfides and general analytical techniques.
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NAGARAJAN, K., KRISHNAKUMAR, V., & PARIMALA, K. (n.d.). Spectroscopic and computational characterizations, Hirshfeld surface investigations, anticancer studies and molecular docking analysis of novel NLO 3-hydroxy-3',4',5,7-tetramethoxyflavone. Journal of Chemical Sciences. [Link]
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Winter, M. (n.d.). Phosphorus » tetraphosphorus trisulphide. WebElements. Retrieved from [Link]
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Winter, M. (n.d.). Phosphorus » tetraphosphorus decasulphide. WebElements. Retrieved from [Link]
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Winter, M. (n.d.). Phosphorus » tetraphosphorus hexasulphide. WebElements. Retrieved from [Link]
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ChemChart. (n.d.). Tetraphosphorus trisulfide (1314-85-8). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Tetraphosphorus disulfide. PubChem Compound Database. Retrieved from [Link]
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Answers. (2022, December 18). Molecular geometry P4? Retrieved from [Link]
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Molecules Editorial Office. (2019). A Computational Study of the S 2 State in the Oxygen-Evolving Complex of Photosystem II by Electron Paramagnetic Resonance Spectroscopy. Molecules, 24(17), 3079. [Link]
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Streitwieser, A. (1986). Electronic Structure of Pentavalent Phosphorus. Defense Technical Information Center. [Link]
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Jackson, T. A., & Szalai, V. A. (2007). Spectroscopic and computational studies of Ni superoxide dismutase: electronic structure contributions to enzymatic function. Journal of the American Chemical Society, 129(44), 13349–13358. [Link]
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D'Angelo, P., & Sodo, A. (2021). Computational spectroscopy for crystalline materials: from structure to properties. CrystEngComm, 23(3), 549-558. [Link]
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Conquer Chemistry. (2020, September 22). How to Determine Electron Geometry and Molecular Geometry & Shape with VSEPR Table Examples [Video]. YouTube. [Link]
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Li, X., & Wang, L. S. (2020). Photoelectron spectroscopy and computational investigations of the electronic structures and noncovalent interactions of cyclodextrin-closo-dodecaborate anion complexes χ-CD·B12X122- (χ = α, β, γ; X = H, F). Physical Chemistry Chemical Physics, 22(14), 7193–7200. [Link]
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Ekeeda. (2018, September 27). Molecular Structure of Phosphorus Trihalide Using VSEPR Theory - Nature of Chemical Bond [Video]. YouTube. [Link]
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Kaiser, R. I., et al. (2022). Formation of the elusive tetrahedral P3N molecule. Science Advances, 8(22), eabn8234. [Link]
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Johnson, D. C., et al. (2020). Synthesis and Characterization of [(PbSe)1+δ]4[TiSe2]4 Isomers. Inorganic Chemistry, 59(16), 11474–11483. [Link]
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de Oliveira, R. R., et al. (2019). Synthesis and characterization of isoprene oligomers to compare different production chemical processes. Polímeros, 29(2). [Link]
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Wang, Y., et al. (2020). Synthesis and Configurational Character Study of Novel Structural Isomers Based on Pyrene–Imidazole. Molecules, 25(11), 2530. [Link]
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Markova, N., et al. (2018). Identification and computational characterization of isomers with cis and trans amide bonds in folate and its analogues. Physical Chemistry Chemical Physics, 20(43), 27365–27376. [Link]
Sources
- 1. Tetraphosphorus disulfide | P4S2 | CID 5462805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WebElements Periodic Table » Phosphorus » tetraphosphorus trisulphide [winter.group.shef.ac.uk]
- 3. WebElements Periodic Table » Phosphorus » tetraphosphorus decasulphide [winter.group.shef.ac.uk]
- 4. WebElements Periodic Table » Phosphorus » tetraphosphorus hexasulphide [webelements.com]
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